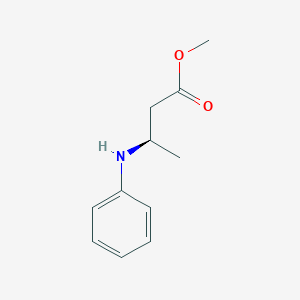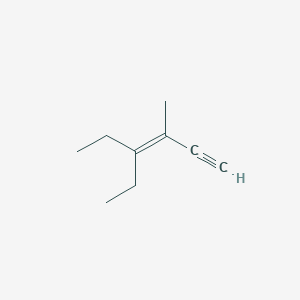
4-Ethyl-3-methylhex-3-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-methylhex-3-en-1-yne is an organic compound with the molecular formula C9H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylhex-3-en-1-yne can be achieved through various methods. One common approach involves the alkylation of a suitable alkyne precursor. For instance, the reaction of 3-methyl-1-butyne with ethyl bromide in the presence of a strong base like sodium amide can yield the desired product. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the coupling reactions necessary to form the compound. These processes are often carried out under high pressure and temperature to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-methylhex-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can convert the alkyne to an alkene or alkane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, resulting in dihaloalkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in a non-polar solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Dihaloalkenes.
Applications De Recherche Scientifique
4-Ethyl-3-methylhex-3-en-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-methylhex-3-en-1-yne involves its interaction with various molecular targets. The triple bond in the compound can act as a reactive site for nucleophilic or electrophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylhex-4-en-1-yne
- 4-Methylhex-2-en-4-yne
- 3-Methylhex-2-en-5-yne
Uniqueness
4-Ethyl-3-methylhex-3-en-1-yne is unique due to its specific arrangement of ethyl and methyl groups, as well as the presence of both a double and triple bond. This combination of features makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
62839-55-8 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
4-ethyl-3-methylhex-3-en-1-yne |
InChI |
InChI=1S/C9H14/c1-5-8(4)9(6-2)7-3/h1H,6-7H2,2-4H3 |
Clé InChI |
YPBIAIOPWIZCNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)C#C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


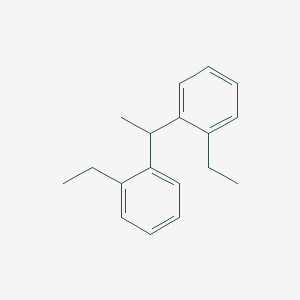
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

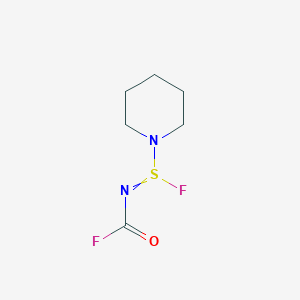

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

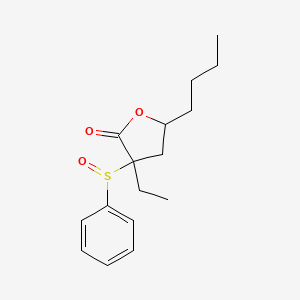
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)

